Absence of Direct Head-to-Head Biological Potency Comparisons with Closest Analogs
An exhaustive search of PubMed, BindingDB, ChEMBL, and Google Patents yielded no published study that performs a direct, quantitative comparison of the biological activity (e.g., IC50, Ki) of 1-benzyl-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide against its closest analogs, such as the 2-CF3 (CAS 1004256-15-8), 4-OCF3 (CAS 339008-78-5), or unsubstituted phenyl variants. A single, unverified PubMed Commons comment referenced an IC50 of 28 μM against an unspecified target, but the source article (PMID: 27754406) does not contain this data for the compound in question [1]. Therefore, no comparative potency data can be presented at this time.
| Evidence Dimension | IC50 / Ki against any biological target |
|---|---|
| Target Compound Data | No verified data available |
| Comparator Or Baseline | N/A |
| Quantified Difference | N/A |
| Conditions | N/A |
Why This Matters
Without direct comparative data, no evidence-based claim of superiority or even equivalence to any analog can be made, preventing a rational procurement decision based on target potency.
- [1] Hypothesis Annotation. (2017). Comment on PubMed Commons: 'With a reported IC50 of 28 μM, this compound can be neither potent nor selective.' Attributed to Christopher Southan. Tagged with PMID:27754406. View Source
